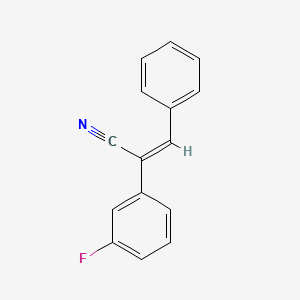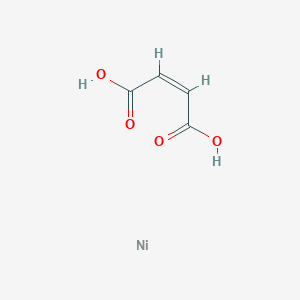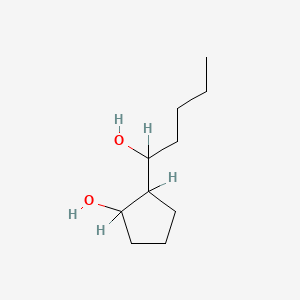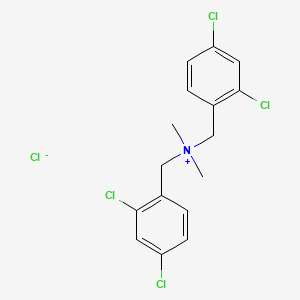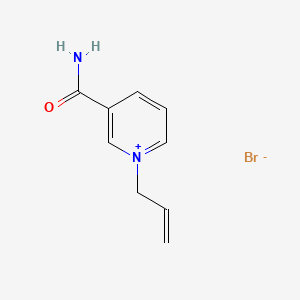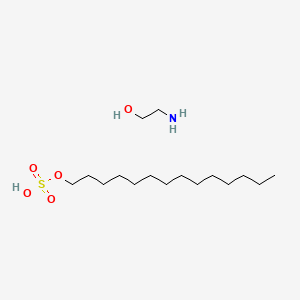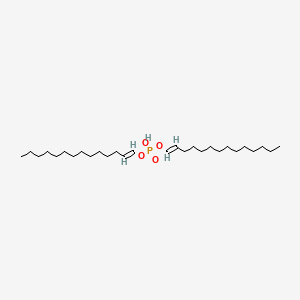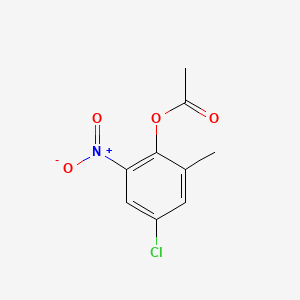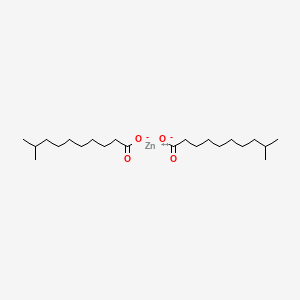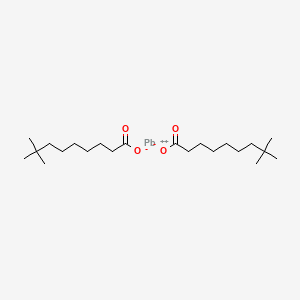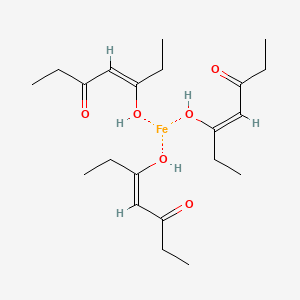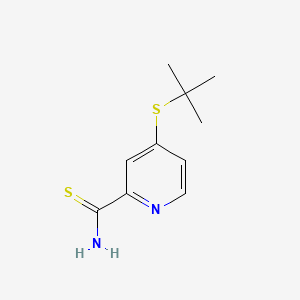
2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)-: is an organosulfur compound that features a pyridine ring substituted with a carbothioamide group and a tert-butylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- typically involves the reaction of N-substituted aniline with sulfur and sodium sulfide in the presence of 2-picoline. The reaction mixture is refluxed at 135°C for 48 hours, followed by cooling and solvent evaporation under high vacuum .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties .
Biology: The compound has shown promise as a building block for designing biologically active molecules, including potential anticancer agents .
Medicine: Research indicates that derivatives of this compound may exhibit pharmacological activities, such as anticancer and antimicrobial properties .
Industry: In materials science, the compound is explored for its potential use in the development of novel materials with unique electronic and optical properties .
Wirkmechanismus
The mechanism of action of 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may interfere with biological processes like DNA replication and protein synthesis. The presence of the carbothioamide group allows for interactions with nucleophiles, potentially leading to the inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Pyridinethioamide
- Pyridine-2-carbothioic acid amide
- Pyridine-2-thioamide
Comparison: 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- is unique due to the presence of the tert-butylthio group, which imparts distinct steric and electronic properties. This makes it more lipophilic and potentially more effective in crossing biological membranes compared to its analogs .
Eigenschaften
CAS-Nummer |
186044-60-0 |
|---|---|
Molekularformel |
C10H14N2S2 |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
4-tert-butylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C10H14N2S2/c1-10(2,3)14-7-4-5-12-8(6-7)9(11)13/h4-6H,1-3H3,(H2,11,13) |
InChI-Schlüssel |
JXWNORBQDBBGSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=CC(=NC=C1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


